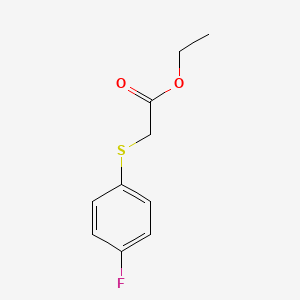

Ethyl 2-(4-fluorophenylthio)acetate

描述

Ethyl 2-(4-fluorophenylthio)acetate is an organic compound with the molecular formula C10H11FO2S It is an ester derivative that features a fluorophenylthio group attached to an ethyl acetate backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-fluorophenylthio)acetate typically involves the reaction of 4-fluorothiophenol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to around 40°C and stirred for about an hour to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations.

化学反应分析

Types of Reactions

Ethyl 2-(4-fluorophenylthio)acetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol or the thioether group to a thiol.

Substitution: The fluorophenylthio group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and thiols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

科学研究应用

Ethyl 2-(4-fluorophenylthio)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

作用机制

The mechanism of action of Ethyl 2-(4-fluorophenylthio)acetate involves its interaction with specific molecular targets. The fluorophenylthio group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

相似化合物的比较

Similar Compounds

- Ethyl 2-(4-chlorophenylthio)acetate

- Ethyl 2-(4-bromophenylthio)acetate

- Ethyl 2-(4-methylphenylthio)acetate

Uniqueness

Ethyl 2-(4-fluorophenylthio)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits enhanced stability and different pharmacokinetic properties .

生物活性

Ethyl 2-(4-fluorophenylthio)acetate is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a thioether functional group, which contributes to its unique reactivity and biological properties. The presence of the fluorine atom enhances its electronic characteristics, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The fluorophenylthio group can inhibit specific enzymes by binding to their active sites or altering their conformation.

- Signal Transduction Modulation : It may influence signal transduction pathways, potentially affecting cellular responses to external stimuli.

- Oxidative Stress Response : Preliminary studies suggest that the compound may play a role in modulating oxidative stress within cells, which is crucial for maintaining cellular homeostasis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecium.

- Gram-negative bacteria : Limited activity observed, necessitating further investigation into its spectrum of activity.

Anticancer Potential

The compound has shown promise in anticancer research. In studies involving cancer cell lines such as HeLa and MCF-7, this compound demonstrated cytotoxic effects, leading to:

- Cell Cycle Arrest : Induction of G0/G1 phase arrest in treated cells.

- Apoptosis Induction : Increased markers of apoptosis were observed in treated cell lines.

Comparative Studies

To better understand the unique properties of this compound, comparative studies with similar compounds have been conducted. The following table summarizes the biological activities of this compound and its analogs:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition, apoptosis induction |

| Ethyl 2-(4-chlorophenylthio)acetate | Low | Moderate | Enzyme inhibition |

| Ethyl 2-(4-bromophenylthio)acetate | Moderate | Low | Unknown |

Case Studies

- Antimicrobial Efficacy : A study conducted by Al-Majidi et al. (2015) evaluated the antimicrobial properties of various thioether compounds, including this compound. The results indicated a notable inhibition zone against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : Research by El-Sayed et al. (2017) demonstrated that treatment with this compound resulted in a significant reduction in cell viability in HeLa cells, with IC50 values indicating potent anticancer effects.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 2-(4-fluorophenylthio)acetate, and what are the critical reaction parameters?

- Methodology : The compound is synthesized via nucleophilic substitution using 4-fluorobenzenethiol and ethyl 4-chloroacetoacetate in the presence of triethylamine. Key parameters include stoichiometric control (1:1 molar ratio of thiol to chloroacetoacetate), reaction temperature (ambient to 60°C), and purification via flash column chromatography. Triethylamine acts as both a base and a catalyst, neutralizing HCl byproducts .

- Data : Yield optimization studies report ~40% yield over two steps (alkylation followed by cyclization with hydrazine) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.40–7.17 ppm for fluorophenyl groups) and thioether-linked methylene protons (δ 3.75 ppm). Carbon signals for the ester carbonyl appear at ~170 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (1707 cm⁻¹) and C-S (668 cm⁻¹) bonds confirm functional groups .

- HPLC : Purity analysis using gradient elution (ACN:H₂O with 0.1% TFA) shows retention times of ~6.58 min (method A) and 7.48 min (method B) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve the molecular structure and conformational dynamics of this compound?

- Methodology :

- Crystallization : Grow crystals via slow evaporation in ethanol or DMSO.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

- Refinement : Employ SHELXL for structure refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. ORTEP-3 visualizes thermal ellipsoids and torsion angles (e.g., C-S-C-C dihedral angles) .

Q. How can researchers address contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodology :

- Cross-Validation : Compare NMR-derived coupling constants with X-ray torsion angles. For example, J-values for vicinal protons in the thioether group should align with crystallographic dihedral angles.

- Density Functional Theory (DFT) : Optimize molecular geometry computationally (e.g., using Gaussian) to reconcile experimental and theoretical bond lengths/angles .

Q. What pharmacological applications have been explored for derivatives of this compound, and how are activity assays designed?

- Methodology :

- Derivatization : Convert the ester to hydrazones or pyrazolones (e.g., 5-((4-fluorophenylthio)methyl)-1H-pyrazol-3(2H)-one) for antimicrobial or anti-aggregation studies .

- Assays :

- Antimicrobial Testing : Use microdilution methods (MIC determination) against S. aureus and E. coli.

- SOD1 Inhibition : Monitor mutant SOD1-G93A aggregation in neuronal cell lines via fluorescence quenching .

- Data : Pyrazolone derivatives show moderate activity (MIC = 32–64 µg/mL) against Gram-positive bacteria .

属性

IUPAC Name |

ethyl 2-(4-fluorophenyl)sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQLHKPECXGPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40999303 | |

| Record name | Ethyl [(4-fluorophenyl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78066-05-4 | |

| Record name | NSC115077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl [(4-fluorophenyl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。